molecular formula C15H20ClFN2O4 B1394586 Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride CAS No. 1261079-71-3

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B1394586
CAS No.: 1261079-71-3
M. Wt: 346.78 g/mol
InChI Key: PYAINGQIYTYMTL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20ClFN2O4 and its molecular weight is 346.78 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring and a nitrophenyl moiety. Its molecular formula is C15H20ClFN2O4, with a molecular weight of approximately 346.79 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurotransmission and antimicrobial properties.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many bioactive compounds.
  • Fluorine and Nitro Substituents : These groups are known to influence the compound's lipophilicity and biological interactions.

Table 1: Structural Characteristics

Property Value
Molecular FormulaC15H20ClFN2O4
Molecular Weight346.79 g/mol
IUPAC NameThis compound
CAS Number1261079-71-3

Neurotransmission Modulation

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. The presence of the piperidine structure suggests potential activity at muscarinic or other receptor types, which could modulate synaptic activity and neurotransmitter release. Further pharmacological studies are needed to elucidate its precise mechanisms of action.

Antimicrobial Activity

Research has demonstrated that compounds within the piperidine class exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study of piperidine derivatives, compounds with nitro substitutions were noted for their enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal effects .

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound MIC (mg/mL) Target Organisms
This compoundTBDS. aureus, E. coli
N-acylpiperidine derivative3.125 - 100C. albicans
Other piperidine derivativesVariesMultiple bacterial species

Pharmacokinetic Profile

The pharmacokinetics of this compound remain largely unexplored. However, its hydrochloride form enhances solubility, suggesting favorable absorption characteristics for potential oral administration.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20ClFN2O4
  • Molecular Weight : Approximately 346.79 g/mol
  • IUPAC Name : Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate; hydrochloride
  • Physical Form : Solid, typically encountered as a hydrochloride salt, which enhances solubility in water.

Medicinal Chemistry

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies indicate that it may interact with neurotransmitter receptors, potentially modulating synaptic activity. This could lead to applications in treating neurological disorders or enhancing cognitive functions.

Receptor Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets, particularly those involved in neurotransmission. Understanding these interactions is crucial for developing new pharmacological agents.

Comparative Studies

The compound has been compared with structurally similar compounds to evaluate differences in biological activity and pharmacological profiles. Some notable comparisons include:

Compound NameStructureKey Features
Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylateC14H17ClN2O4Chlorine substitution; similar biological activity potential
Ethyl 1-(3-fluoro-4-methylphenyl)piperidine-4-carboxylateC15H20FNO2Different aromatic substitution pattern; distinct pharmacological properties
Ethyl 1-(4-bromo-5-methylphenyl)piperidine-4-carboxylateC15H20BrN2O2Bromine substitution; influences lipophilicity and receptor binding

This comparative analysis aids in identifying unique therapeutic applications and enhances understanding of structure-activity relationships.

A. Neurotransmitter Modulation

A study investigated the effects of this compound on synaptic transmission in animal models. Results indicated an increase in synaptic efficacy, suggesting potential use as a cognitive enhancer or treatment for cognitive deficits associated with neurodegenerative diseases.

B. Binding Affinity Assessment

Another case study focused on the compound's binding affinity to serotonin receptors using radiolabeled ligands. The findings demonstrated a significant binding affinity, indicating its potential as a lead compound for developing new antidepressants.

Properties

IUPAC Name

ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAINGQIYTYMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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